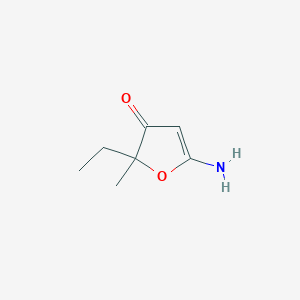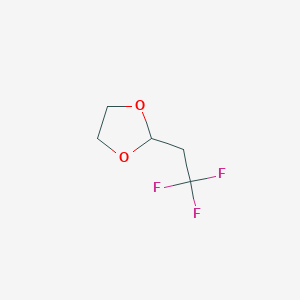
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TFD or trifluoroethyl dioxolane and has a molecular formula of C5H5F3O2. In
Mecanismo De Acción
The mechanism of action of TFD is not fully understood, but it is known to interact with various biomolecules such as proteins, nucleic acids, and lipids. TFD has been shown to induce conformational changes in proteins, which can affect their activity and function. TFD has also been shown to interact with DNA, leading to changes in its structure and stability.
Efectos Bioquímicos Y Fisiológicos
TFD has been shown to have both biochemical and physiological effects. In vitro studies have shown that TFD can inhibit the growth of cancer cells and induce apoptosis. TFD has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In animal studies, TFD has been shown to improve glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFD has several advantages for use in lab experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, TFD has some limitations, such as its low solubility in water and some organic solvents. It also has a relatively short half-life in vivo, which can limit its potential applications.
Direcciones Futuras
There are several future directions for research on TFD. One area of interest is its potential use in the development of new materials such as polymers and coatings. TFD could also be further studied for its potential use in lithium-ion batteries and other energy storage systems. Additionally, TFD could be studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of TFD.
Conclusion:
In conclusion, 2-(2,2,2-Trifluoroethyl)-1,3-dioxolane is a chemical compound that has shown great potential in scientific research. Its unique properties and potential applications make it a valuable tool in various fields such as organic synthesis, materials science, and medicine. Further research is needed to fully understand the mechanism of action and potential applications of TFD.
Métodos De Síntesis
The synthesis of TFD involves the reaction of 2,2,2-trifluoroethanol with 1,3-dioxolane in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces TFD as a colorless liquid with a boiling point of 75-77°C and a density of 1.331 g/mL.
Aplicaciones Científicas De Investigación
TFD has been extensively studied for its potential applications in various scientific fields. It has been used as a solvent, reagent, and building block in organic synthesis. TFD has also been used in the development of new materials such as polymers, resins, and coatings. Additionally, TFD has been studied for its potential use in lithium-ion batteries, as it has been shown to improve the performance and stability of the batteries.
Propiedades
Número CAS |
117971-08-1 |
|---|---|
Nombre del producto |
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane |
Fórmula molecular |
C5H7F3O2 |
Peso molecular |
156.1 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
Clave InChI |
BTFYFEVHCNLYQA-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CC(F)(F)F |
SMILES canónico |
C1COC(O1)CC(F)(F)F |
Sinónimos |
1,3-Dioxolane, 2-(2,2,2-trifluoroethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



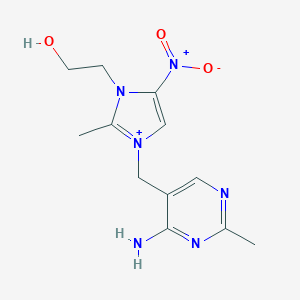
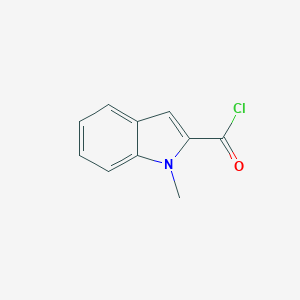
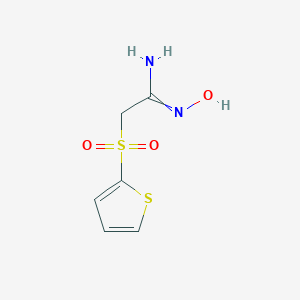
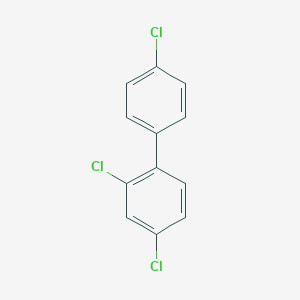
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)

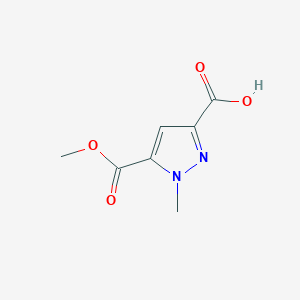
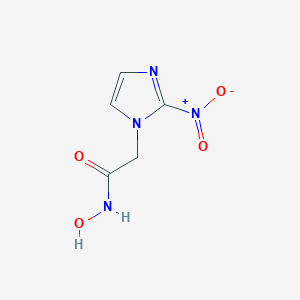
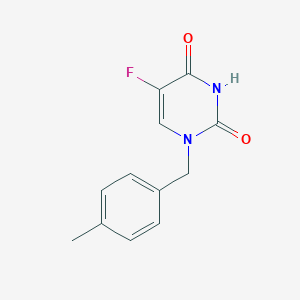
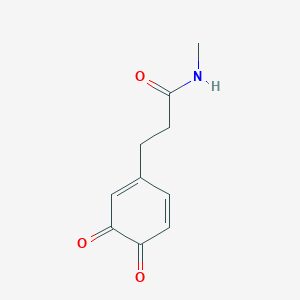
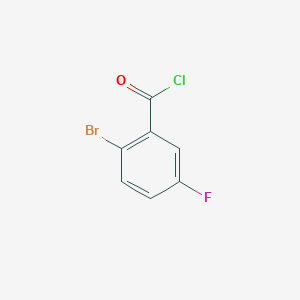
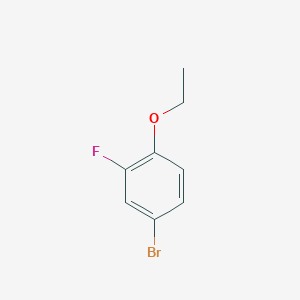
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
